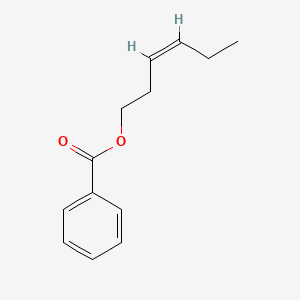

cis-3-Hexenyl benzoate

Description

Contextualization within Green Leaf Volatile (GLV) Research

Green Leaf Volatiles (GLVs) are a group of C6 organic compounds, including aldehydes, alcohols, and their esters, released by nearly all green plants, particularly in response to mechanical damage or herbivore and pathogen attacks. nih.govwikipedia.org These compounds are not merely byproducts of damage but are active signaling molecules in plant defense systems. nih.govoup.com They can have direct effects, such as deterring herbivores or inhibiting pathogen growth, and indirect effects, like attracting natural predators of the herbivores. oup.comuva.nl

The release of GLVs can trigger defense responses in other parts of the same plant or in neighboring plants, a phenomenon known as priming. mdpi.comoup.com This pre-emptive defense activation can lead to a more rapid and robust response upon subsequent attack. nih.gov For instance, exposure to GLVs can lead to the increased emission of other volatile compounds, such as terpenoids, which further aid in attracting predatory insects. nih.gov The composition and quantity of the GLV blend can convey specific information about the type of stressor, whether it be a particular herbivore or a mechanical wound. wikipedia.org

Beyond biotic interactions, there is growing evidence that GLVs also play a role in protecting plants against abiotic stresses such as heat, cold, drought, and high salinity. mdpi.com The common thread appears to be physical damage to plant tissues, which is a primary trigger for GLV production. mdpi.com

cis-3-Hexenyl esters, including cis-3-Hexenyl benzoate (B1203000), are a significant class of GLVs emitted by plants into the atmosphere. nih.govnih.gov While global emissions of GLVs are less than those of other biogenic VOCs like isoprene, their localized emissions can be substantial, especially during events like harvesting or mowing. nih.govmdpi.com These esters are formed in plants through the esterification of cis-3-hexen-1-ol (B126655). foreverest.netmdpi.com

Once in the atmosphere, cis-3-Hexenyl esters undergo chemical transformations, primarily through reactions with oxidative species like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). nih.govacs.org These atmospheric reactions contribute to the formation of secondary organic aerosols (SOA), which can impact local air quality. nih.govacs.org For example, the atmospheric decomposition of cis-3-hexenyl acetate (B1210297) can produce irritants like aldehydes and organic acids. acs.org

Recent research has focused on understanding the kinetics of these atmospheric reactions for various cis-3-Hexenyl esters. A 2025 study, for the first time, determined the gas-phase reaction rate coefficients of ozone with a series of cis-3-Hexenyl esters, including cis-3-Hexenyl benzoate. nih.govresearcher.life The reactivity of these esters with ozone varies depending on their specific chemical structure. nih.govnih.gov Similarly, a 2024 study provided the first experimental data on the reaction rates of several cis-3-Hexenyl esters, including the benzoate form, with OH radicals. acs.orgresearcher.life

The following table presents the experimentally determined gas-phase reaction rate coefficients for the ozonolysis of a series of cis-3-Hexenyl esters.

| Compound | Rate Coefficient (k) in 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ |

|---|---|

| cis-3-Hexenyl formate | 4.5 ± 0.5 |

| cis-3-Hexenyl acetate | 5.5 ± 0.6 |

| cis-3-Hexenyl isobutyrate | 7.9 ± 0.9 |

| cis-3-Hexenyl 3-methylbutanoate | 11.9 ± 1.3 |

| cis-3-Hexenyl hexanoate | 15.3 ± 1.7 |

| cis-3-Hexenyl cis-3-hexenoate | 22.5 ± 2.5 |

| This compound | 29.1 ± 3.2 |

Data from a 2025 study on the gas-phase ozonolysis of biogenic unsaturated hexenyl esters. nih.gov

This next table details the gas-phase reaction rate coefficients of various cis-3-Hexenyl esters with OH radicals.

| Compound | Rate Coefficient (k) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

|---|---|

| cis-3-Hexenyl formate | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate | 4.19 ± 0.38 |

| cis-3-Hexenyl isobutyrate | 4.84 ± 0.39 |

| cis-3-Hexenyl 3-methylbutanoate | 5.39 ± 0.61 |

| cis-3-Hexenyl hexanoate | 7.00 ± 0.56 |

| cis-3-Hexenyl cis-3-hexenoate | 10.58 ± 1.40 |

| This compound | 3.41 ± 0.28 |

Data from a 2024 study on the gas-phase kinetics of cis-3-Hexenyl esters with OH radicals. acs.org

Significance of Green Leaf Volatiles in Plant-Environment Interactions

Historical Perspective on the Study of this compound in Academic Disciplines

The study of this compound has evolved across several academic fields. Initially, its presence was identified in various plants, including Anthemis aciphylla and Hypericum perforatum. nih.gov It is a naturally occurring compound found in jasmine, gardenia, and tea, contributing significantly to the aroma of jasmine tea. foreverest.net

In the realm of food science and fragrance chemistry, this compound has been recognized for its sensory properties. It is described as having a mild, tenacious, green-herbaceous, and woody odor. pellwall.com Due to these characteristics, it has been used as a flavoring agent and in perfumery, often to extend green notes in fragrance compositions. pellwall.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 2001 and concluded it posed no safety concern at the current levels of intake when used as a flavoring agent. nih.govfemaflavor.org

More recently, research has delved into its ecological roles. For example, one study found that a high content of this compound in the female flower buds of snake gourd may help repel certain insect pests, thereby protecting the flowers. foreverest.net This suggests a defensive function for the compound in plant-insect interactions.

The focus has also shifted to its atmospheric chemistry, as detailed in the previous section, with studies in 2024 and 2025 providing the first kinetic data for its reactions with major atmospheric oxidants. nih.govacs.org This line of inquiry is crucial for understanding its environmental fate and impact on air quality.

Current Gaps and Future Directions in this compound Research

Despite the progress made, there are still significant gaps in our understanding of this compound. While its atmospheric reaction rates with ozone and OH radicals have been recently determined, further research is needed to fully elucidate the reaction mechanisms and the identity and yields of the resulting secondary organic aerosols. acs.orgnih.gov

The biological functions of this compound in plants are also not fully understood. While some evidence points to a role in pest repellency, more comprehensive studies are needed to explore its full range of effects on herbivores, pathogens, and beneficial organisms. foreverest.net Research could investigate whether it acts as a signaling molecule in plant-plant communication or if it contributes to priming plant defenses in a manner similar to other GLVs.

Furthermore, while it is known to be a component of various plant volatile blends, its biosynthetic pathway in many plant species remains to be fully characterized. mdpi.com Future research could employ modern analytical and molecular techniques to investigate the enzymes and genes involved in its production.

Finally, while its basic safety for use as a fragrance and flavoring agent has been assessed, ongoing research into its potential biological activities, such as antimicrobial or antioxidant properties, could open new avenues for its application. A comprehensive understanding of its lifecycle, from biosynthesis in plants to its atmospheric fate and ecological functions, will be critical for future applications and for accurately modeling its role in ecosystem and atmospheric processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOXBEHFBZOJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047555 | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72200-74-9, 25152-85-6 | |

| Record name | 3-Hexenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72200-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways Research

Elucidation of Enzymatic Biosynthesis Pathways

The enzymatic creation of cis-3-Hexenyl benzoate (B1203000) involves a multi-step process that begins with the generation of its two primary components: an alcohol (cis-3-hexen-1-ol) and an activated acid (benzoyl-Coenzyme A). The final step is the joining of these two molecules, a reaction catalyzed by a specific class of enzymes.

The biosynthesis of cis-3-Hexenyl benzoate relies on the convergence of two distinct metabolic streams: the oxylipin pathway for the alcohol moiety and the phenylpropanoid pathway for the benzoate moiety.

The alcohol precursor, cis-3-hexen-1-ol (B126655), is a C6 "green leaf volatile" (GLV) produced via the oxylipin pathway. researchgate.net This pathway begins with the oxygenation of polyunsaturated fatty acids like linolenic acid. foreverest.netfrontiersin.org The resulting hydroperoxides are then cleaved to produce C6 aldehydes, which are subsequently reduced to form alcohols, including cis-3-hexen-1-ol. researchgate.netfrontiersin.org

The benzoate precursor, benzoyl-CoA, is derived from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway. frontiersin.orgoup.com Phenylalanine is first converted to cinnamic acid, which then undergoes a series of chain-shortening reactions, typically through a β-oxidative pathway in the peroxisomes, to yield benzoyl-CoA. oup.com

Labeling studies in poplar (Populus trichocarpa) have provided direct evidence for this dual-pathway origin. When plants were fed with labeled D7-cinnamic acid, the deuterium (B1214612) label was incorporated into the benzoate portion of both benzyl (B1604629) benzoate and hexenyl benzoate. oup.com This confirms that the C6–C1 benzoyl group originates from the phenylpropanoid pathway, while the C6 hexenyl group is supplied by the oxylipin pathway. oup.com

The final step in the biosynthesis of this compound is the esterification of cis-3-hexen-1-ol with benzoyl-CoA. This reaction is catalyzed by enzymes belonging to the BAHD family of acyltransferases. nih.govbrocku.caevitachem.com These enzymes facilitate the transfer of an acyl group (in this case, benzoyl) from a Coenzyme A (CoA) thioester to an acceptor molecule, which is the alcohol cis-3-hexen-1-ol. brocku.canih.gov

While an enzyme exclusively dedicated to synthesizing this compound has not been definitively isolated, research on related ester-forming enzymes provides a clear model for its formation. For instance, the enzyme benzoyl-CoA:benzyl alcohol benzoyltransferase (BEBT), responsible for making benzyl benzoate in Clarkia breweri, demonstrates the catalytic mechanism. nih.gov Similarly, various alcohol acetyltransferases (AATs) that produce acetate (B1210297) esters from alcohols like cis-3-hexen-1-ol are well-characterized and belong to the same BAHD family. frontiersin.orgnih.gov These studies collectively indicate that a BAHD acyltransferase with affinity for both benzoyl-CoA and cis-3-hexen-1-ol is responsible for the final synthesis. nih.gov

Acyltransferases in the BAHD family often exhibit broad substrate specificity, meaning they can accept a range of different alcohol and acyl-CoA substrates, albeit with varying efficiencies. nih.govbrocku.ca This promiscuity is a key factor in the diversity of volatile esters produced by plants.

Studies on BEBT from Clarkia breweri show it has the highest activity with its native substrates, benzyl alcohol and benzoyl-CoA, but it can also utilize other alcohols. nih.gov Similarly, alcohol acetyltransferases (AATs) from various fruits show a preference for certain alcohols. An AAT from strawberry, SAAT, displayed the highest activity with medium-chain alcohols like octanol (B41247) but also accepted cis-3-hexen-1-ol. nih.gov In gypsophila flowers, AAT enzymes showed the highest reactivity with cis-3-hexen-1-ol and 1-hexanol. jst.go.jp An AAT from apricot, PaAAT1, was able to use hexenol, (Z)-3-hexenol, and (E)-2-hexenol as substrates to produce the corresponding acetate esters. frontiersin.org

The kinetic properties of these enzymes determine their efficiency with different substrates. For example, the PaAAT1 enzyme in apricot showed the highest affinity (lowest Km) for (Z)-3-hexenol and (E)-2-hexenol among the tested C6 alcohols. frontiersin.org The Km value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, with lower values suggesting higher affinity.

| Enzyme (Source Plant) | Substrate | Relative Activity (%) | Km (µM) | Reference |

| BEBT (Clarkia breweri) | Benzyl alcohol | 100 | - | nih.gov |

| Cinnamyl alcohol | 52 | - | nih.gov | |

| 2-Phenylethanol | 39 | - | nih.gov | |

| SAAT (Fragaria x ananassa) | 1-Butanol | 54 | - | nih.gov |

| 1-Hexanol | 100 | - | nih.gov | |

| cis-3-Hexen-1-ol | 46 | - | nih.gov | |

| Benzyl alcohol | 40 | - | nih.gov | |

| PaAAT1 (Prunus armeniaca) | Hexenol | - | 2.16 mM | frontiersin.org |

| (Z)-3-Hexenol | - | 1.32 mM | frontiersin.org | |

| (E)-2-Hexenol | - | 1.45 mM | frontiersin.org |

Note: The table presents data from related acyltransferases to illustrate the principles of substrate specificity. A dedicated enzyme for this compound has not been fully characterized.

The identification of genes encoding acyltransferases relies on molecular biology techniques. brocku.ca A common strategy involves searching expressed sequence tag (EST) databases from relevant plant tissues (like flowers or fruits) for sequences with homology to known acyltransferase genes. nih.govnih.gov

Once a candidate gene is identified, its full-length cDNA is cloned. nih.gov To confirm its function, the gene is then expressed in a heterologous system, typically Escherichia coli, which does not naturally produce such enzymes. nih.govbrocku.canih.gov The recombinant protein is purified and its enzymatic activity is tested in vitro by supplying it with various potential alcohol and acyl-CoA substrates. frontiersin.orgnih.gov The products of the reaction are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to verify the identity of the ester being formed. frontiersin.orgnih.gov This approach has been successfully used to identify and characterize numerous genes from the BAHD family, including those responsible for forming benzyl benzoate and various acetate esters like cis-3-hexenyl acetate. nih.govbrocku.canih.gov

The formation of the cis-3-hexenyl moiety of the ester is entirely dependent on the oxylipin metabolic pathway, often referred to as the hydroperoxide lyase (HPL) pathway. researchgate.netacs.org This pathway is a key part of plant defense and is rapidly activated in response to tissue damage, such as from herbivore feeding or mechanical wounding. researchgate.netmdpi.com

The biochemical cascade is as follows:

Fatty Acid Release: Upon cell damage, lipases release polyunsaturated fatty acids, primarily linolenic acid (C18:3), from chloroplast membranes. frontiersin.orgmdpi.com

Oxygenation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into linolenic acid, forming 13-hydroperoxylinolenic acid. researchgate.netmdpi.com

Cleavage: Hydroperoxide lyase (HPL) then cleaves this unstable hydroperoxide into two smaller molecules: a 12-carbon oxo-acid and a 6-carbon aldehyde, (Z)-3-hexenal. researchgate.netmdpi.com

Reduction: Finally, the aldehyde (Z)-3-hexenal is reduced by the enzyme alcohol dehydrogenase (ADH) to its corresponding alcohol, cis-3-hexen-1-ol (also known as leaf alcohol). researchgate.netfrontiersin.org

This newly synthesized cis-3-hexen-1-ol then becomes available as a substrate for acyltransferases to produce various esters, including this compound, provided that the corresponding acyl-CoA is also present. oup.com

Characterization of Acyltransferase Enzymes Involved in Ester Formation

Substrate Specificity and Kinetic Studies of Relevant Acyltransferases

Biotransformation and Degradation Studies in Biological Systems

Once formed, this compound can be subject to biotransformation or degradation by various biological systems. One of the primary routes of metabolism for esters within plant tissues is enzymatic hydrolysis. frontiersin.org Carboxylesterase (CXE) enzymes can catalyze the cleavage of the ester bond, breaking the molecule back down into its original components: cis-3-hexen-1-ol and benzoic acid. frontiersin.org

Research in peach (Prunus persica) has identified several CXE genes whose expression is correlated with the metabolism of flavor-related volatile esters. frontiersin.org Recombinant peach CXE proteins were shown to hydrolyze esters like hexyl acetate, E-2-hexenyl acetate, and Z-3-hexenyl acetate back to their corresponding alcohols. frontiersin.org This demonstrates a mechanism by which the plant can regulate the levels of volatile esters. While this study did not specifically test this compound, the broad substrate capability of CXE enzymes suggests they could also be involved in its degradation.

In other biological contexts, such as in microorganisms within soil or waste, related xenobiotic compounds can undergo anaerobic degradation. thegoodscentscompany.com This suggests that this compound, if released into the environment, could be metabolized by microbial communities.

Enzymatic Degradation Pathways in Plants and Microorganisms

The enzymatic degradation of this compound in plants and microorganisms, while not extensively documented for this specific compound, can be inferred from studies on related benzoate esters and green leaf volatiles. The primary step in its catabolism is likely the hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases. nih.govebi.ac.uk These hydrolases are widespread and play crucial roles in xenobiotic detoxification and the metabolism of endogenous esters. nih.gov

The hydrolysis of this compound would yield two primary metabolites: benzoic acid and cis-3-hexen-1-ol.

cis-3-Hexen-1-ol Metabolism: This "leaf alcohol" is a well-known green leaf volatile (GLV) and its metabolic fate has been studied. nih.gov In plants, cis-3-hexen-1-ol can be oxidized to its corresponding aldehyde, cis-3-hexenal, by alcohol dehydrogenases (ADHs). foreverest.net This aldehyde is often unstable and can be further isomerized to trans-2-hexenal. Both the alcohol and its aldehyde derivatives are key signaling molecules in plant defense. foreverest.net

Benzoic Acid Metabolism: The resulting benzoic acid can enter various metabolic pathways. A significant route of transformation in plants and microorganisms is oxidation, which can lead to the cleavage of the aromatic ring and the incorporation of the resulting aliphatic fragments into primary metabolism. nih.gov

The table below summarizes the key enzymes potentially involved in the initial degradation of this compound and the subsequent transformation of its primary metabolites.

| Enzyme Family | Substrate(s) | Product(s) | Organism Type |

| Carboxylesterases | This compound | Benzoic acid, cis-3-hexen-1-ol | Plants, Microorganisms |

| Alcohol Dehydrogenase (ADH) | cis-3-hexen-1-ol | cis-3-Hexenal | Plants |

| Isomerases | cis-3-Hexenal | trans-2-Hexenal | Plants |

Conjugation Mechanisms and Metabolite Identification

Following the initial enzymatic degradation, the resulting metabolites, particularly benzoic acid, undergo conjugation reactions. Conjugation is a common strategy in plants to increase the water solubility of compounds, alter their biological activity, and facilitate their transport and storage, often in the vacuole. researchgate.net

Two primary conjugation mechanisms for benzoic acid have been identified in plants:

Glycosylation: UDP-glycosyltransferases (UGTs) catalyze the attachment of a glucose molecule to the carboxyl group of benzoic acid, forming a benzoyl glucose ester. researchgate.net This process has been observed in various plants, including tobacco and Arabidopsis thaliana. nih.govnih.gov These UGTs can also act on structurally related molecules like salicylic (B10762653) acid. nih.gov The formation of these glucose conjugates is a key mechanism for regulating the homeostasis of free benzoic acid. researchgate.net

Amino Acid/Peptide Conjugation: Benzoic acid can also be conjugated with amino acids or small peptides. nih.gov This reaction involves the formation of an amide bond between the carboxyl group of benzoic acid and an amino group of the amino acid or peptide. al-edu.com These conjugates are typically transient and can be hydrolyzed to release the original benzoic acid and amino acids. nih.gov

The identification of these conjugated metabolites is crucial for understanding the complete metabolic network. In elicited tobacco cells, the primary conjugated form of benzoic acid was identified as benzoyl-glucose. nih.gov Studies in maize and pea have shown that a significant portion of assimilated benzoic acid forms conjugates with low-molecular-weight peptides. nih.gov

The following table details the identified conjugation products of benzoic acid in plants.

| Conjugation Type | Enzyme Family | Conjugated Moiety | Identified Metabolite | Plant Species Example |

| Glycosylation | UDP-glycosyltransferases (UGTs) | Glucose | Benzoyl-glucose ester | Tobacco, Arabidopsis thaliana |

| Amino Acid/Peptide Conjugation | Not fully elucidated | Amino acids, Peptides | Benzoyl-peptide conjugates | Maize, Pea |

Furthermore, Glutathione (B108866) S-transferases (GSTs) are another class of enzymes involved in detoxification and conjugation pathways in plants. nih.govnih.gov They catalyze the conjugation of reduced glutathione to various electrophilic compounds, playing a role in protecting the plant from oxidative stress and xenobiotics. researchgate.net While direct evidence for the GST-mediated conjugation of this compound or its primary metabolites is limited, the broad substrate specificity of GSTs suggests a potential role in the detoxification of reactive intermediates that may arise during its metabolism. nih.gov

Peroxisomal β-Oxidative Pathway Contributions to Aromatic Volatile Formation

The formation of the benzoate moiety of this compound is linked to the peroxisomal β-oxidative pathway. This metabolic route, analogous to fatty acid degradation, is responsible for the shortening of the side chain of cinnamic acid to produce benzoic acid and other C6-C1 aromatic compounds. nih.gov

The biosynthesis of these aromatic volatiles, including the precursors to this compound, involves a series of enzymatic steps localized within the peroxisomes. wikipedia.org In plants like petunia and poplar, it has been demonstrated that cinnamic acid is the precursor for a variety of benzenoid compounds. nih.gov

The key enzymatic steps in the peroxisomal β-oxidative pathway leading to the formation of the benzoyl moiety are:

Activation: Cinnamic acid is first activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by a cinnamate-CoA ligase (CNL).

Hydration and Oxidation: The cinnamoyl-CoA is then hydrated and oxidized by a bifunctional enzyme, cinnamoyl-CoA hydratase/dehydrogenase (CHD).

Thiolytic Cleavage: Finally, a 3-ketoacyl-CoA thiolase (KAT) cleaves the side chain, releasing acetyl-CoA and forming benzoyl-CoA.

This benzoyl-CoA can then serve as a precursor for the synthesis of various benzoate-containing compounds, including this compound, through the action of specific acyltransferases that catalyze the esterification with an alcohol, in this case, cis-3-hexen-1-ol.

The table below outlines the core enzymes of the peroxisomal β-oxidative pathway involved in the formation of the benzoyl precursor.

| Enzyme | Abbreviation | Function | Precursor | Product |

| Cinnamate-CoA ligase | CNL | Activation of cinnamic acid | Cinnamic acid | Cinnamoyl-CoA |

| Cinnamoyl-CoA hydratase/dehydrogenase | CHD | Hydration and oxidation of the side chain | Cinnamoyl-CoA | 3-Ketoacyl-CoA |

| 3-Ketoacyl-CoA thiolase | KAT | Thiolytic cleavage of the side chain | 3-Ketoacyl-CoA | Benzoyl-CoA |

Research using RNA interference to knockdown the expression of CNL genes in poplar resulted in a decreased emission of C6-C1 aromatic volatiles, confirming the significant contribution of this pathway to their formation. ontosight.ai

Occurrence, Distribution, and Ecological Significance

Natural Occurrence and Emission Profiles in Plant Species

cis-3-Hexenyl benzoate (B1203000) is synthesized by plants and released into the atmosphere, contributing to the complex blend of scents that define a plant's chemical signature. Its production and emission are not uniform across the plant kingdom, with varying concentrations found in different species and tissues.

Identification in Floral Volatiles (e.g., Jasmine, Gardenia, Tea)

The pleasant, green, and floral aroma of many flowers is, in part, due to the presence of cis-3-Hexenyl benzoate. It is a noted constituent of the floral scent of several popular aromatic plants. For instance, it is a significant fragrance compound in the aroma of jasmine tea and has been identified in the floral volatiles of Gardenia jasminoides. foreverest.nettinkturenpresse.deresearchgate.net In gardenia flowers, it contributes to the characteristic sweet-green odor, working in harmony with other volatile compounds. tinkturenpresse.de Research on Chinese jasmine tea has identified this compound as one of the seven major volatile compounds, with its concentration increasing with additional scenting rounds. researchgate.net The compound is also found in the aroma of black tea. thegoodscentscompany.com

Table 1: Presence of this compound in Floral Volatiles

| Plant Species | Common Name | Finding |

| Jasminum sambac | Jasmine | A major fragrance compound in jasmine tea aroma. foreverest.netresearchgate.net |

| Gardenia jasminoides | Gardenia | A contributor to the sweet-green floral scent. tinkturenpresse.de |

| Camellia sinensis | Tea | Present in black tea aroma and a major volatile in jasmine tea. researchgate.netthegoodscentscompany.com |

Detection in Vegetative Tissues and Plant Emissions

The presence of this compound is not limited to flowers. It has been detected in the vegetative tissues and emissions of various plants, often as a component of the plant's defense arsenal. For example, it is a major volatile constituent in the Mongolian plant Oxytropis pseudoglandulosa, accounting for a significant portion of its volatile oil. It is also found in the essential oil of the leaves of Inga laurina during the dry season. Furthermore, this compound has been reported in meadowsweet (Filipendula ulmaria) as part of a family of benzoate esters with ecological roles in plant defense. Other plants where this compound has been identified include Anthemis aciphylla and Hypericum perforatum. nih.gov Trace amounts have also been found in the roots of deciduous trees like Betula pendula. acs.org

Influence of Environmental Factors and Plant Stress on Emission

The emission of this compound and other green leaf volatiles (GLVs) is often a direct response to environmental cues and stressors. nih.govresearchgate.net Mechanical wounding, such as from cutting or grazing, is a primary trigger for the release of these compounds. nih.govresearchgate.net This rapid emission is part of a plant's defense mechanism, signaling damage and initiating protective responses. acs.orgresearchgate.net

Biotic stressors, such as herbivore attacks and pathogen infections, also lead to the synthesis and release of this compound as part of a blend of herbivore-induced plant volatiles (HIPVs). researchgate.netnih.govdoi.org These emissions can be influenced by the specific herbivore species and the extent of the damage. doi.org Abiotic factors like drought can also trigger the release of these compounds as a stress response. acs.orgnih.govresearchgate.net The emission of these volatiles can have a localized impact on air quality and contribute to the formation of secondary organic aerosols. nih.gov

Role in Plant-Insect Interactions

The release of this compound into the environment serves as a crucial chemical signal in the complex dialogue between plants and insects. This communication can be both defensive, repelling harmful herbivores, and strategic, signaling distress to the wider plant community.

Investigations into Repellent Properties against Herbivores

Research has shown that this compound can act as a repellent against certain herbivores. One study found that this compound, which is present in relatively high concentrations in the female flower buds of the snake gourd (Trichosanthes anguina), has repellent properties against the brown marmorated stink bug (Halyomorpha halys) and the green stink bug (Plautia stali). foreverest.net The compound specifically binds to the odorant-binding proteins of these pests, functioning in a manner similar to their alarm pheromones. foreverest.net This repellent action helps protect the female flowers from pest damage, thereby safeguarding pollination and fruit development. foreverest.net The broader family of green leaf volatiles, to which this compound belongs, is known to deter some herbivores. researchgate.net For example, GLVs from apple trees, including (Z)-3-hexenyl benzoate, have been noted in response to aphid infestation. researchgate.net

Studies on its Function as a Signaling Molecule in Plant Defense

Upon being damaged by herbivores, plants release a cocktail of volatile compounds, including this compound, which act as signaling molecules. nih.gov These herbivore-induced plant volatiles (HIPVs) can serve multiple functions in plant defense. researchgate.netnih.gov They can act as an "early warning system" for neighboring plants, prompting them to activate their own defense mechanisms before an attack occurs. nih.gov This phenomenon, known as priming, results in a faster and stronger defense response when the plant is subsequently attacked. nih.gov

Influence on Insect Behavior (e.g., Attraction or Repellency)

Research indicates that this compound plays a role in plant defense by exhibiting repellent properties against certain insect pests. A notable study found that this compound is present in relatively high concentrations in the female flower buds of the snake gourd (Trichosanthes anguina L.). This research suggests that this compound has a repellent effect on the brown marmorated stink bug (Halyomorpha halys) and the green stink bug (Plautia stali). acs.org The mechanism of this repellency is believed to involve the binding of this compound to odorant-binding proteins in these insects, acting in a manner similar to their natural alarm pheromones. acs.org This chemical defense helps protect the female flowers from pest-inflicted damage, thereby safeguarding pollination and fruit development. acs.org

Further molecular docking studies have explored the interaction between this compound and chemosensory proteins (CSPs) in insects, such as HhalCSP15 in the brown marmorated stink bug. nih.gov Olfaction is crucial for insects to locate host plants, find mates, and avoid predators, and CSPs are vital in this process by transporting odorants to olfactory receptors. nih.gov The interaction between plant volatiles like this compound and these proteins is a key area of research for understanding and potentially manipulating insect behavior for pest management. nih.gov

Atmospheric Presence and Atmospheric Chemistry Studies

As a biogenic volatile organic compound (BVOC), this compound is emitted into the atmosphere from vegetation. nih.govacs.org Once in the atmosphere, it participates in chemical reactions that influence air quality and composition. acs.orgacs.orgnih.gov The atmospheric concentration of such esters is primarily regulated by chemical reactions with oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). acs.orgresearchgate.net

Gas-Phase Reaction Kinetics with Atmospheric Oxidants (OH Radicals, Ozone, NO₃ Radicals)

The atmospheric lifetime and impact of this compound are largely determined by its reaction rates with key atmospheric oxidants. The gas-phase oxidation initiated by OH radicals is considered a major atmospheric decomposition pathway during the daytime. acs.orgnih.gov In contrast, reactions with NO₃ radicals can be a significant degradation path during the nighttime, while ozonolysis can also contribute to its removal. acs.orgacs.orgnih.gov

Recent experimental studies have determined the gas-phase reaction rate coefficients for this compound with OH radicals and ozone for the first time. acs.orgnih.govacs.orgnih.govnih.gov These experiments were conducted under simulated atmospheric conditions at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. nih.govacs.orgnih.govnih.gov

The experimentally determined rate coefficient for the reaction of this compound (Z3HBz) with OH radicals is (3.41 ± 0.28) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.govnih.gov For the reaction with ozone, the rate coefficient was found to be (29.1 ± 3.2) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The reactivity of cis-3-hexenyl esters towards ozone increases with the size and characteristics of the acyl group. acs.org In the case of this compound, the benzene (B151609) ring acts as an electron donor, which enhances its reactivity with ozone. acs.org

Based on the reaction rate with OH radicals and a representative average OH radical concentration of 1.13 x 10⁶ radicals cm⁻³, the atmospheric lifetime of this compound is estimated to be approximately 7.2 hours. nih.gov This indicates a relatively short lifespan in the atmosphere due to daytime oxidation.

Interactive Table: Gas-Phase Reaction Rate Coefficients and Atmospheric Lifetime of this compound

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| OH Radicals | (3.41 ± 0.28) x 10⁻¹¹ acs.orgnih.govnih.gov | ~7.2 hours nih.gov |

| Ozone (O₃) | (29.1 ± 3.2) x 10⁻¹⁷ nih.govacs.org | - |

| NO₃ Radicals | - | - |

The atmospheric degradation of cis-3-hexenyl esters, including the benzoate form, is expected to produce a variety of smaller, oxygenated compounds. acs.orgnih.gov The oxidation process can lead to the formation of carbonyls and acids, such as propanal and propanoic acid, as well as functionalized saturated esters. acs.orgnih.gov The atmospheric decomposition of the related compound, cis-3-hexenyl acetate (B1210297), through oxidation by OH radicals and ozone is known to produce irritants like aldehydes, esters, and organic acids. acs.org Furthermore, these reactions can lead to the formation of secondary organic aerosols (SOA). acs.orgresearchgate.netcopernicus.org

Determination of Reaction Rate Coefficients

Implications for Atmospheric Volatile Organic Compound Budgets

The emissions of cis-3-hexenyl esters contribute to the global budget of volatile organic compounds and subsequently influence the formation of secondary pollutants like photo-oxidants and secondary organic aerosols (SOA). acs.orgacs.orgnih.gov Given their high reactivity and biogenic origin, these compounds can play a significant role in tropospheric chemistry, particularly in the boundary layer. acs.org The photochemical ozone creation potential (POCP) for this compound has been calculated to be 57, which indicates its potential to contribute to the formation of ground-level ozone under high NOₓ conditions. acs.org The oxidation of biogenic precursors like this compound is estimated to be a major contributor to the global burden of SOA particles, which have implications for the Earth's radiative balance. acs.org

Chemical Synthesis and Derivatization Approaches

Conventional Synthetic Methodologies

Traditional synthesis of cis-3-Hexenyl benzoate (B1203000) relies on well-established esterification and transesterification reactions. These methods are widely used in industrial production for their efficiency and scalability.

The most direct and common method for synthesizing cis-3-Hexenyl benzoate is through the Fischer-Speier esterification of cis-3-Hexen-1-ol (B126655) with benzoic acid. foreverest.netcymitquimica.com This reaction involves the condensation of the alcohol and the carboxylic acid, typically in the presence of a strong acid catalyst like sulfuric acid, to form the ester and water. smolecule.com The removal of water as it forms helps to drive the equilibrium towards the product side, thereby increasing the yield.

The general reaction is as follows: cis-3-Hexen-1-ol + Benzoic Acid ⇌ this compound + Water

This process is fundamental in the industrial production of various flavor and fragrance esters. foreverest.net

An alternative conventional method is transesterification, which involves the reaction of an existing ester, such as methyl benzoate, with cis-3-Hexen-1-ol. foreverest.net In this process, the alcohol group of cis-3-Hexen-1-ol displaces the methoxy (B1213986) group from methyl benzoate, yielding this compound and methanol (B129727) as a byproduct. This reaction is also an equilibrium process and is often catalyzed by either an acid or a base. To improve the yield, the more volatile byproduct, methanol, is typically removed from the reaction mixture through distillation. A similar strategy, using a tin-based catalyst at elevated temperatures, is employed for the synthesis of related compounds like cis-3-Hexenyl salicylate (B1505791) from methyl salicylate. smolecule.com

Table 1. Comparison of Conventional Synthesis Methodologies for this compound.

Esterification Reactions using cis-3-Hexen-1-ol and Benzoic Acid

Chemoenzymatic Synthesis Strategies

In recent years, chemoenzymatic synthesis has emerged as a greener and more specific alternative to conventional methods. This approach utilizes enzymes, particularly lipases, as biocatalysts to perform esterification or transesterification reactions under milder conditions. Lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) and lipase from Thermomyces lanuginosus are highly effective in catalyzing the synthesis of flavor esters. d-nb.inforesearchgate.net

Studies on similar compounds, such as cis-3-hexenyl acetate (B1210297), have demonstrated high conversion yields (>90%) using lipase-catalyzed transesterification in solvent-free systems, which are economically and environmentally advantageous. researchgate.net For the synthesis of methyl benzoate, a related aromatic ester, lipase from T. lanuginosus has been successfully used in a microfluidic system, highlighting the potential for continuous flow processes. d-nb.info These enzymatic methods avoid the use of harsh acids and high temperatures, leading to higher purity products with fewer side reactions.

Table 2. Enzymes Used in the Chemoenzymatic Synthesis of Related Flavor Esters.

Development of Analogues and Derivatives for Research Applications

The core structure of this compound serves as a template for the development of various analogues and derivatives for research and commercial purposes. These compounds are typically synthesized by reacting cis-3-Hexen-1-ol with different carboxylic acids or their corresponding esters, following the same esterification and transesterification principles.

These derivatives are valuable in diverse fields. For instance, compounds like cis-3-Hexenyl Acetate and cis-3-Hexenyl Salicylate are significant in the fragrance industry. foreverest.net Others have been synthesized specifically for scientific investigation. A 2024 study, for example, synthesized a series of cis-3-hexenyl esters to investigate their gas-phase reaction kinetics with OH radicals, providing crucial data for atmospheric chemistry models. researchgate.net This research helps in understanding the atmospheric fate of these volatile organic compounds (VOCs). Another derivative, cis-3-hexenyl butyrate, is noted as a component of certain plant volatiles and as a wasp attractant in pheromone applications. foreverest.net

Table 3. Selected Analogues and Derivatives of this compound and Their Applications.

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to isolating cis-3-Hexenyl benzoate (B1203000) from the myriad of other volatile organic compounds (VOCs) present in natural samples. The coupling of separation techniques with powerful detectors provides both qualitative and quantitative data. tandfonline.comscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and highly sensitive technique for the analysis of volatile compounds like cis-3-Hexenyl benzoate. chromtech.com In this method, the compound is volatilized and separated from other components in a mixture as it passes through a capillary column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, creating a unique "fingerprint" for identification. scispace.com

This technique has been successfully employed to identify this compound in the floral headspace of various plants. For instance, analysis of Trichosanthes anguina L. buds utilized a GC-MS system with a polyethylene (B3416737) glycol capillary column to successfully identify the compound. researchgate.net In another study on Gardenia flowers, a Supelco-wax capillary column was used with a specific temperature program to separate the volatile constituents. nih.gov Public databases also contain GC-MS data for this compound, noting key fragment ions at m/z 105 (benzoyl ion) and 82, which are crucial for its identification. nih.gov

Table 1: Examples of GC-MS Parameters for the Analysis of this compound and Related Floral Volatiles

| Parameter | Example 1: Floral Headspace nih.gov | Example 2: Rhus chinensis Aroma plos.org | Example 3: Malus Floral Scent mdpi.com |

|---|---|---|---|

| Column | Supelco-wax capillary (30 m x 0.25 mm i.d. x 0.25 µm df) | Not Specified | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

| Oven Program | 45°C (2 min), then 4°C/min to 250°C (10 min) | 50°C (1 min), then 3°C/min to 180°C, then 15°C/min to 250°C (3 min) | 50°C (1 min), then 10°C/min to 100°C, then 5°C/min to 160°C (4 min), then 8°C/min to 220°C |

| Carrier Gas | Nitrogen | Helium (1 mL/min) | Helium (1.0 mL/min) |

| Ionization Mode | Not Specified | Electron Impact (EI, 70eV) | Electron Impact |

| Key Mass Fragments (m/z) | Not Specified | Not Specified | Not Specified |

| Database Reference (PubChem) | Top 5 Peaks: 105.0, 82.0, 67.0, 77.0, 51.0 nih.gov |

Hyphenated techniques couple a separation method with a spectroscopic detection method, with GC-MS being the most common example. ajrconline.org These combinations are essential for analyzing complex samples found in environmental, pharmaceutical, and biochemical studies. ajrconline.org More advanced configurations, such as comprehensive two-dimensional gas chromatography (GC×GC), further enhance separation capabilities for extremely complex volatile mixtures, like those found in air samples. tandfonline.comresearchgate.net While specific applications of GCxGC to this compound are not detailed, the technique is a powerful tool for separating complex mixtures of volatile and semi-volatile compounds where it may be present. tandfonline.com The goal of hyphenation is to achieve an information-rich analysis for both identification and quantification that surpasses what can be obtained with a single technique. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Spectroscopic Approaches for Structural Elucidation (Beyond Basic Identification)

Beyond simple detection, spectroscopic methods are employed to confirm the precise molecular structure of this compound and to study its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. High-resolution ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the confirmation of its specific isomeric form, distinguishing the cis (Z) configuration of the double bond. chemicalbook.com

While detailed peak assignments are found in specialized databases, the availability of ¹H and ¹³C NMR spectra is confirmed in resources like PubChem and ChemicalBook. nih.govchemicalbook.com Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can also be used for mechanistic investigations in complex reaction mixtures, though specific applications to this compound are not widely published. rsc.org

Table 2: Availability of NMR Spectral Data for this compound

| Spectrum Type | Availability | Source / Instrument Example |

|---|---|---|

| ¹H NMR | Available | ChemicalBook, PubChem (Varian CFT-20) nih.govchemicalbook.com |

| ¹³C NMR | Available | ChemicalBook, PubChem (Sigma-Aldrich Co. LLC) nih.govchemicalbook.com |

| Advanced NMR | Used for related mechanistic studies (e.g., in situ illumination NMR, DOSY) rsc.org | Bruker Avance III HD 600 Spectrometer rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the gas-phase reactions of atmospheric compounds. In recent studies, in situ long-path FTIR spectroscopy has been used to determine the reaction rate coefficients of this compound with key atmospheric oxidants like hydroxyl radicals (OH) and ozone (O₃). researcher.liferesearchgate.netnih.gov

These experiments are typically conducted in large environmental simulation chambers under controlled temperature and pressure. researcher.lifeacs.org By monitoring the decay of the infrared absorption bands specific to this compound relative to a reference compound with a known reaction rate, scientists can determine its atmospheric lifetime. researcher.lifenih.gov A 2024 study reported the first experimentally determined gas-phase reaction rate coefficient for this compound with OH radicals as (3.41 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researcher.liferesearchgate.netnih.govacs.orgnih.gov A subsequent 2025 study determined the rate coefficient with ozone to be (29.1 ± 3.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researcher.lifeacs.org These kinetic data are vital for atmospheric chemistry models. researchgate.net

Table 3: Gas-Phase Reaction Rate Coefficients for this compound (Z3HBz)

| Reactant | Rate Coefficient (k) | Technique | Temperature / Pressure | Reference Compounds Used |

|---|---|---|---|---|

| OH Radical | (3.41 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researcher.lifenih.govacs.org | Relative Rate Method using in situ long-path FTIR researcher.lifenih.gov | (298 ± 2) K / (1000 ± 10) mbar researcher.lifenih.gov | 1,3,5-trimethylbenzene, propene nih.gov |

| Ozone (O₃) | (29.1 ± 3.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ researcher.lifeacs.org | Relative Rate Method using in situ long-path FTIR acs.org | (298 ± 2) K / (1000 ± 10) mbar researcher.life | Cyclohexene, E-2-butene acs.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Sample Preparation Techniques for Trace Analysis

The analysis of trace levels of this compound, especially from natural sources like flowers, requires sophisticated sample preparation techniques to extract and concentrate the analyte before instrumental analysis. gcms.cz The goal is to obtain a representative profile of the volatile compounds as they are naturally emitted. gcms.cz

Two prominent solvent-free methods are Dynamic Headspace Sampling (DHS) and Solid-Phase Microextraction (SPME). nih.govtechscience.com

Dynamic Headspace Sampling (DHS): In DHS, an inert gas is passed over the sample (e.g., a living flower) to collect the emitted volatiles onto a sorbent trap. gcms.cz The trapped compounds are then thermally desorbed into the GC-MS system. gcms.cz This technique is effective for exhaustively extracting volatiles and increasing sensitivity. gcms.cz

Solid-Phase Microextraction (SPME): SPME uses a fused silica (B1680970) fiber coated with a stationary phase. mdpi.com The fiber is exposed to the headspace above a sample, where it adsorbs volatile compounds. nih.govmdpi.com The fiber is then directly inserted into the GC injector for thermal desorption and analysis. mdpi.com SPME is considered a simple, rapid, and sensitive sampling method that provides accurate information about headspace volatiles. nih.govmdpi.com Studies on Gardenia flowers have compared DHS and SPME, concluding that SPME was simpler and more sensitive for that application. nih.gov

Table 4: Comparison of Advanced Sample Preparation Techniques for Volatiles

| Feature | Dynamic Headspace Sampling (DHS) | Solid-Phase Microextraction (SPME) |

|---|---|---|

| Principle | Volatiles are purged with an inert gas and collected on a sorbent trap. gcms.cz | Volatiles are adsorbed onto a coated fiber exposed to the sample headspace. mdpi.com |

| Analyte Transfer | Thermal desorption from the trap. gcms.cz | Thermal desorption of the fiber in the GC inlet. mdpi.com |

| Key Advantage | Exhaustive extraction, high recovery, increased sensitivity. gcms.cz | Simple, fast, solvent-free, sensitive, and suitable for automation. nih.govmdpi.com |

| Example Application | Analysis of floral scents from herbaceous peony and Clarkia breweri. ashs.org | Analysis of floral headspace of Gardenia and Rhus chinensis. nih.govplos.org |

| Example Sorbent/Fiber | Tenax GR adsorbent. nih.gov | 100 µm Polydimethylsiloxane (PDMS) fiber. nih.gov |

Chemosensory Research and Olfactory Receptor Studies

Investigations of Insect Olfactory System Responses

The olfactory system of insects is a primary target for studying responses to cis-3-Hexenyl benzoate (B1203000). Research has focused on the physiological and molecular interactions that occur within insect antennae upon exposure to this compound.

Electrophysiological techniques provide direct measurements of the olfactory sensory neuron (OSN) activity in response to volatile compounds.

Single Sensillum Recordings (SSR) SSR allows for the investigation of individual olfactory sensilla, providing a much finer resolution of neuronal responses. In Manduca sexta, SSR studies have identified specific OSNs that are highly responsive to cis-3-hexenyl benzoate. oup.com One neuron type, designated TA-1A, exhibited a strong excitatory response, producing a firing rate of approximately 90 spikes per second. oup.comresearchgate.net Another neuron housed in the same sensillum, TA-1B, was weakly excited by the compound. oup.com These findings pinpoint the specific neural channels through which information about this compound is processed.

| Insect Species | Technique | Key Findings | Citation |

|---|---|---|---|

| Halyomorpha halys (Brown Marmorated Stink Bug) | EAG | Confirmed electrophysiological activity in the antennae. | nih.gov |

| Manduca sexta (Sphinx Moth) | EAG | Male antennae respond to higher doses. Female antennae show larger responses to aromatic esters at higher concentrations. | researchgate.net |

| SSR | TA-1A neuron shows a strong response (~90 spikes/s); TA-1B neuron is weakly excited. | oup.comresearchgate.net |

Before an odorant molecule can activate a receptor, it must traverse the aqueous sensillar lymph surrounding the neuron's dendrites. This process is facilitated by soluble carrier proteins, primarily Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). nih.govresearchgate.net

Fluorescence competitive binding assays are commonly used to determine the specificity and affinity of OBPs and CSPs for various ligands, including this compound. A fluorescent probe, such as 1-NPN, is displaced from the protein's binding pocket by a competing ligand, and the resulting change in fluorescence is measured to calculate the binding constant (Ki). nih.govacs.org

Studies on the longhorn beetle Apriona germari identified an Odorant-Binding Protein, AgerOBP23, which is highly expressed in the antennae. acs.orgnih.gov This protein demonstrated a significant binding affinity for this compound, with a calculated Ki of 10.11 μM. acs.org

In the brown marmorated stink bug, Halyomorpha halys, a Chemosensory Protein, HhalCSP15, was also found to be enriched in the antennae and showed a strong binding ability to this compound with a Ki value of 10.5 ± 0.4 μM. nih.gov Further research on H. halys indicated that a cluster of five different OBPs also exhibited specificity towards this compound, suggesting its importance in the insect's chemical ecology. researchgate.net

In the leaf beetle Ambrostoma quadriimpressum, an abundant antenna-specific OBP, AquaOBP4, was also shown to bind this compound in fluorescence quenching assays. scienceopen.comresearchgate.net

| Insect Species | Protein | Protein Type | Binding Affinity (Ki) | Citation |

|---|---|---|---|---|

| Apriona germari (Longhorn Beetle) | AgerOBP23 | OBP | 10.11 μM | acs.org |

| Halyomorpha halys (Brown Marmorated Stink Bug) | HhalCSP15 | CSP | 10.5 ± 0.4 μM | nih.gov |

| Five OBP Cluster | OBP | Demonstrated specificity | researchgate.net | |

| Ambrostoma quadriimpressum (Leaf Beetle) | AquaOBP4 | OBP | Binding confirmed | researchgate.net |

Molecular docking simulations are computational methods used to predict the binding mode of a ligand within the three-dimensional structure of a protein. These analyses help identify key amino acid residues that stabilize the interaction.

For AgerOBP23 in Apriona germari, molecular docking revealed that this compound fits into the binding pocket and forms hydrogen bonds with specific amino acid residues: ASP-59, ARG-20, and THR-18. acs.org

Similarly, docking analysis of HhalCSP15 from Halyomorpha halys with this compound supported the binding affinity observed in experimental assays. nih.govresearchgate.net In the leaf beetle Ambrostoma quadriimpressum, docking simulations of AquaOBP4 predicted that this compound binds within a specific hydrophobic region of the protein known as Site 1. researchgate.netresearchgate.net These molecular-level insights are crucial for understanding the basis of ligand specificity.

Receptor Binding Assays with Insect Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

Ligand Specificity and Binding Affinity Determination

Comparative Chemosensory Analyses across Species

The response to this compound varies among different insect species, reflecting their diverse ecological niches and host plant preferences.

Coleoptera (Beetles): In the longhorn beetle A. germari, an OBP shows strong binding to the compound (Ki ≈ 10.11 μM). acs.org In the leaf beetle A. quadriimpressum, an OBP also binds this volatile, which is found in the feces of adult beetles. scienceopen.comresearchgate.net

Hemiptera (True Bugs): The stink bug H. halys utilizes both CSPs (Ki ≈ 10.5 μM) and multiple OBPs to detect this compound, which is associated with host plants. nih.govresearchgate.net

Lepidoptera (Moths): The sphinx moth M. sexta demonstrates a nuanced detection capability, with specific olfactory neurons showing strong and specific responses, and with detection thresholds differing between sexes. researchgate.netoup.com

The binding affinities observed in a beetle OBP (A. germari) and a true bug CSP (H. halys) are remarkably similar, suggesting a conserved level of interaction strength despite the proteins belonging to different families and the insects to different orders. nih.govacs.org However, the downstream neuronal processing, as seen in M. sexta, can be highly specialized. This comparative analysis highlights that while the initial binding events may be comparable, the ultimate physiological and behavioral significance of detecting this compound is species-specific.

Structure Activity Relationship Sar Studies

Correlation of Chemical Structure with Biological Activity (e.g., insect repellent properties)

The biological activity of cis-3-Hexenyl benzoate (B1203000) is intrinsically linked to its structure, which combines a C6 "green leaf volatile" (GLV) alcohol moiety (cis-3-hexen-1-ol) with a benzoate group. GLVs are known to be emitted by plants in response to environmental stressors, including herbivore attacks, where they can act as signals to attract predators of the herbivores or to deter the herbivores themselves. nih.govacs.org The esterification of cis-3-hexen-1-ol (B126655) with benzoic acid to form cis-3-Hexenyl benzoate modifies its volatility and polarity, which in turn influences its interaction with biological receptors in insects.

Research has identified this compound as a component in the essential oils of various plants, such as Jasminum officinale and Postia puberula, which exhibit mosquito repellent and other biological activities. researchgate.net Its presence in plants that have developed chemical defenses suggests its role as a protective agent. nih.gov The compound functions as a herbivore-induced plant volatile (HIPV), with studies showing its emission increases significantly when plants are attacked by insects.

At a molecular level, the interaction of this compound with insect olfactory systems is a key determinant of its repellent or attractive properties. Studies on the odorant-binding proteins (OBPs) of the leaf beetle Ambrostoma quadriimpressum provide specific insights. OBPs are responsible for the initial selection and transport of odorant molecules through the aqueous environment of the insect's sensilla to the olfactory receptors. scienceopen.com A specific OBP, AquaOBP4, was found to have a notable binding affinity for this compound. This binding suggests a functional role for the compound in the beetle's foraging behavior. scienceopen.com The specificity of this interaction highlights how the size, shape, and functional groups of the this compound molecule are crucial for it to be recognized by the insect's olfactory system.

While many benzoic acid derivatives have been studied for their antifeedant properties against pests like the pine weevil, Hylobius abietis, the effectiveness is highly dependent on the substitution patterns on the aromatic ring and the nature of the ester group. researchgate.net For instance, esters of 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid were found to be highly active antifeedants. researchgate.net This implies that the electronic and steric properties of the benzoate portion of this compound, combined with the structural features of the hexenyl chain, are critical for its specific biological activity.

SAR in Gas-Phase Atmospheric Reactions

The environmental fate of volatile organic compounds like this compound is largely determined by their reactivity with atmospheric oxidants. SAR studies in this context aim to predict the atmospheric lifetime of a compound by correlating its structural features with its reaction rates with species such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). nih.govacs.org Recent kinetic studies have provided valuable data for a series of cis-3-hexenyl esters, allowing for a detailed analysis of how the ester functional group influences the compound's atmospheric degradation. nih.govacs.orgresearchgate.net

The primary site of atmospheric attack on this compound is the carbon-carbon double bond in the hexenyl chain. acs.org The rate of this reaction is modulated by the electronic effects of the substituent ester group.

Table 1: Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Esters at 298 K

Predictive models, often based on SAR methodologies, are essential for estimating the atmospheric lifetimes and environmental impact of the vast number of chemicals released into the atmosphere, especially when experimental data are unavailable. acs.orgresearchgate.net The newly determined reaction rate coefficients for this compound and related esters provide a crucial dataset for testing, refining, and developing these predictive models. nih.govresearchgate.net

Several SAR approaches, such as those developed by Kwok and Atkinson, Peeters et al., and Jenkin et al., are commonly used to estimate rate coefficients for reactions with OH radicals and ozone. acs.org When the experimental results for the cis-3-hexenyl ester series were compared with the values predicted by these models, discrepancies were found. nih.govacs.org For instance, existing SAR methodologies for ozonolysis lack specific substituent factors for a wide variety of acyl groups. acs.org As a result, the estimated rate coefficients for the cis-3-hexenyl ester series did not capture the observed variability related to the acyl carbon chain, particularly the enhanced reactivity of this compound. acs.org

Similarly, for OH radical reactions, the experimental data highlighted the subtle electronic influences of different ester groups that are not always perfectly captured by generalized models. nih.govacs.org The data for this compound is particularly valuable as it combines the reactivity of an alkene with the structural features of an aromatic ester, providing a unique test case for the predictive capabilities of SAR models. This information helps to improve the accuracy of these models by allowing for the development of new or refined parameters that account for the electronic and structural effects observed in this class of compounds, ultimately leading to better predictions of their environmental fate. nih.govacs.orgresearchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to predict the fundamental properties of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT) and other ab initio approaches, while computationally intensive, offer high accuracy. acs.org For cis-3-hexenyl benzoate (B1203000), various molecular properties have been determined through computational means, providing insight into its physicochemical nature. nih.govchemeo.com These computed values are essential for modeling its behavior in different environments. nih.gov

Table 1: Computed Molecular Properties of cis-3-Hexenyl benzoate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 204.26 g/mol | nih.gov |

| Exact Mass | 204.115029749 Da | nih.gov |

| Monoisotopic Mass | 204.115029749 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 17.29 kJ/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -202.70 kJ/mol | chemeo.com |

| Rotatable Bond Count | 6 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

This table presents properties calculated using computational models as referenced.

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations and related techniques like molecular docking are used to model the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein. These computational methods provide insights into binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.

A notable study investigated the interactions between various plant volatiles, including this compound, and the olfactory system of the longhorn beetle, Apriona germari (Hope), a significant agricultural pest. nih.gov The research focused on the function of specific odorant binding proteins (OBPs), which are crucial for the insect's sense of smell. nih.gov

Research Findings:

Binding Affinity: Competitive binding experiments revealed that a specific odorant binding protein, AgerOBP23, exhibited a strong binding ability to this compound. nih.gov

Interaction Modeling: To understand this interaction at a molecular level, researchers utilized homology modeling and molecular docking. nih.gov These simulations identified the key amino acid residues within the AgerOBP23 binding pocket that are involved in the binding process with ligands like this compound. nih.gov

Significance: This research suggests that AgerOBP23 plays a role in the olfaction of this compound for this insect species. nih.gov Understanding these molecular interactions is a key aspect of reverse chemical ecology, which aims to develop novel attractants or repellents. nih.gov

Computational Modeling of Atmospheric Degradation Pathways

Computational models are vital for predicting the atmospheric lifetime and environmental impact of volatile organic compounds (VOCs) like this compound. Structure-Activity Relationship (SAR) models, for instance, estimate reaction rate coefficients based on molecular structure. acs.org The development and validation of these predictive models depend on accurate experimental data, which has recently become available for this compound.

Recent kinetic studies have, for the first time, experimentally determined the gas-phase reaction rate coefficients for this compound with key atmospheric oxidants: the hydroxyl radical (OH) and ozone (O₃). acs.orgnih.govnih.gov These experiments were conducted in simulation chambers under controlled atmospheric conditions. nih.govnih.gov The findings are critical for improving the accuracy of atmospheric chemistry models and provide a benchmark against which to compare and refine SAR estimates. acs.orgnih.govresearchgate.net

The primary degradation pathways modeled are initiated by reactions with these oxidants. acs.orgnih.gov The addition of the OH radical to the double bond is suggested to be the main reaction mechanism in its interaction with unsaturated esters. nih.gov

Table 2: Experimental Rate Coefficients for Atmospheric Reactions of this compound at (298 ± 2) K

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|

| OH Radical | (3.41 ± 0.28) × 10⁻¹¹ | acs.orgnih.govnih.govresearcher.life |

| Ozone (O₃) | (29.1 ± 3.2) × 10⁻¹⁷ | acs.orgnih.govresearcher.liferesearcher.life |

This table presents experimentally determined rate coefficients that are used to develop and validate computational atmospheric models.

Emerging Research Avenues and Future Perspectives

Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) in Plant Volatile Research

The integration of multiple "omics" disciplines, particularly metabolomics and transcriptomics, is revolutionizing the study of plant volatiles. This systems-biology approach allows researchers to create a more holistic picture of how and why plants produce specific compounds like cis-3-Hexenyl benzoate (B1203000).

Metabolomics provides a snapshot of the complete set of small-molecule metabolites, including VOCs, within a plant at a specific time. Transcriptomics , on the other hand, reveals which genes are being actively expressed. By combining these datasets, scientists can correlate the production of a specific volatile with the expression of particular genes, thereby identifying the genetic and biochemical pathways responsible for its synthesis.

Recent studies have successfully employed this integrated approach to investigate the formation of floral and fruit aromas. For instance, research on carnation and pepper has utilized multi-omics to link genomic and biochemical data, identifying key genes and pathways involved in the production of fragrance compounds, including various esters. semanticscholar.orgresearchgate.net In pepper, researchers correlated the expression of genes in specific clusters with the production of numerous esters, demonstrating the power of this approach to pinpoint genetic contributors to the volatile profile. semanticscholar.org Although not specific to cis-3-Hexenyl benzoate, these studies establish a powerful framework. By applying similar integrated analyses to plants known to produce this compound, such as jasmine or tea, researchers can identify the specific alcohol acyltransferases (AATs) and other enzymes responsible for its biosynthesis from precursors like cis-3-hexen-1-ol (B126655) and benzoic acid derivatives. foreverest.net This knowledge is fundamental for the future metabolic engineering of plants or microorganisms for targeted production.

This multi-omics strategy is crucial for understanding how environmental stressors, developmental stages, and genetic factors regulate the emission of this compound, offering insights into its ecological functions.

Advanced Spectroscopic Techniques for in situ Analysis

The transient and often low-concentration nature of plant volatiles presents a challenge for their detection and analysis. Advanced spectroscopic techniques are overcoming these hurdles, enabling real-time, in-situ analysis of volatile emissions without damaging the plant.

Traditionally, the gold standard for volatile analysis has been Gas Chromatography-Mass Spectrometry (GC-MS). mostwiedzy.pl While highly sensitive and accurate, GC-MS requires sample collection (e.g., via headspace trapping), which can be time-consuming and may not capture rapid changes in the volatile profile. mostwiedzy.plnih.gov

Emerging techniques offer significant advantages for dynamic, in-situ measurements:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a leading technique for real-time monitoring of biogenic volatile organic compounds (BVOCs). mostwiedzy.pl It allows for the direct, non-invasive analysis of air surrounding a plant, providing immediate data on volatile emissions with high sensitivity. mostwiedzy.plfrontiersin.org This method is ideal for studying the dynamic release of compounds like this compound in response to environmental stimuli.

Fiber Optic Evanescent Wave (FOEW) Spectroscopy: This technique uses a fiber optic sensor to detect volatile compounds in the immediate vicinity of the source. nih.gov It has been successfully used to monitor ethanol (B145695) released from spoiling fruit in situ, demonstrating its potential for non-invasive, real-time monitoring of specific volatiles without the need for complex sampling systems. nih.gov

Laser-Induced Fluorescence and Visible-IR Spectroscopy: These non-invasive methods are increasingly used to monitor the physiological state of plants and detect stress, which is often correlated with changes in volatile emissions. sci-hub.se

These advanced methods allow researchers to observe the "dialogue" between a plant and its environment as it happens, providing unprecedented insight into the temporal dynamics of this compound emission.

| Technique | Principle | Advantages for in situ Analysis | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and mass-to-charge ratio. | High sensitivity and specificity for compound identification. nih.gov | Typically requires offline sample collection and lengthy analysis; not ideal for real-time monitoring. mostwiedzy.pl |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization allows for real-time detection of VOCs. | High sensitivity, real-time and online monitoring, non-invasive. mostwiedzy.plfrontiersin.org | May have difficulty distinguishing between isomers (compounds with the same mass). |

| Fiber Optic Evanescent Wave (FOEW) Spectroscopy | Detects changes in an infrared light wave as it interacts with volatiles near a fiber optic cable. | Rapid, in-situ detection without complex sampling; suitable for online monitoring. nih.gov | Sensitivity may be lower than MS-based methods; spectral overlap can be a challenge. |

| Visible & Infrared Spectroscopy | Measures the absorption of light to determine chemical composition and physiological state. | Non-destructive, rapid, and cost-effective for detecting plant stress. sci-hub.se | Indirectly measures volatile emission by monitoring plant health; may not identify specific compounds. |

Development of Novel Biosynthetic Routes for Sustainable Production

This compound is currently produced industrially through chemical synthesis, typically by the esterification of cis-3-hexen-1-ol and benzoic acid. foreverest.net While effective, there is growing interest in developing sustainable, bio-based production methods through metabolic engineering and synthetic biology.

The biosynthesis of this compound in plants relies on two key precursor pathways:

The Lipoxygenase (LOX) Pathway: This pathway produces "green leaf volatiles" (GLVs), including the C6 alcohol precursor, cis-3-hexen-1-ol, from fatty acids. semanticscholar.orgnih.gov

The Shikimate Pathway: This pathway produces aromatic compounds, including the precursor benzoic acid. frontiersin.org

The final step is an esterification reaction, catalyzed by an alcohol acyltransferase (AAT) enzyme, which joins cis-3-hexen-1-ol with a derivative of benzoic acid. Future research is aimed at identifying the specific genes and enzymes that control this entire process in high-yielding plants.

By identifying and isolating the key genes—such as those for specific lipoxygenases, hydroperoxide lyases, alcohol dehydrogenases, and, crucially, the specific AAT that synthesizes this compound—scientists can engineer microorganisms like yeast or bacteria. These engineered microbes could then produce the compound in bioreactors from simple, renewable feedstocks like sugar, offering a more sustainable and potentially cost-effective alternative to chemical synthesis.

Exploration of Inter-species Chemical Communication Mediated by this compound

Volatile organic compounds are the language of chemical ecology, mediating complex interactions between organisms. Research into the specific roles of this compound in this context is revealing its function as a semiochemical—a chemical involved in communication.